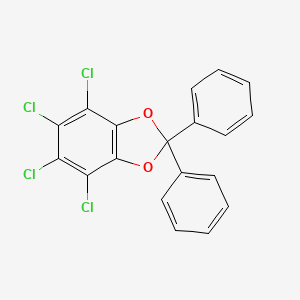
4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole: is a chemical compound with the molecular formula C19H10Cl4O2 and a molecular weight of 412.09 g/mol This compound is characterized by the presence of four chlorine atoms and two phenyl groups attached to a benzodioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole typically involves the reaction of alkyl-substituted benzenes with o-chloranil at elevated temperatures. This process results in benzylic oxidation followed by acetal formation . The reaction conditions often require careful control of temperature and the use of specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) is common to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of other functional groups present in the molecule.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include o-chloranil and other quinones.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different benzodioxole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s potential biological activity makes it a subject of interest in medicinal chemistry. Researchers are exploring its use in the development of new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
- 2,2,4,4-Tetrachloro-6,6-diphenyl-1,3,5,2,4,6-triazatriphosphorine
- 3,4,5-Trichloro-6-(dibenzo[d,f][1,3]dioxole)
Comparison: 4,5,6,7-Tetrachloro-2,2-diphenyl-1,3-benzodioxole is unique due to the presence of four chlorine atoms and two phenyl groups attached to the benzodioxole ring. This structure imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of multiple chlorine atoms can enhance the compound’s stability and reactivity in certain chemical reactions .
Propriétés
Formule moléculaire |
C19H10Cl4O2 |
|---|---|
Poids moléculaire |
412.1 g/mol |
Nom IUPAC |
4,5,6,7-tetrachloro-2,2-diphenyl-1,3-benzodioxole |
InChI |
InChI=1S/C19H10Cl4O2/c20-13-14(21)16(23)18-17(15(13)22)24-19(25-18,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |
Clé InChI |
GGWYAQJLQLNBKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


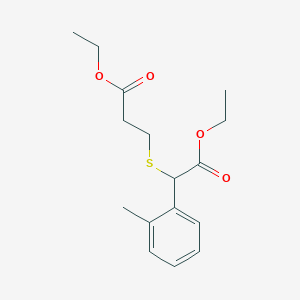

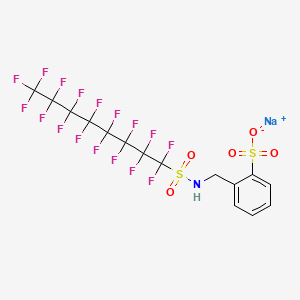
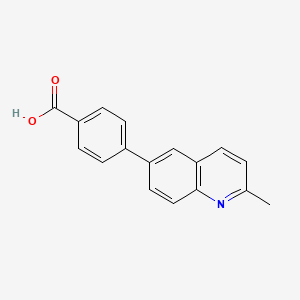
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
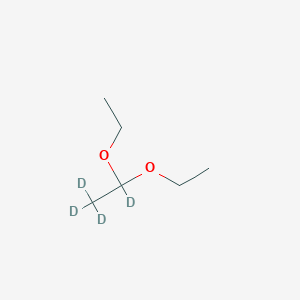
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
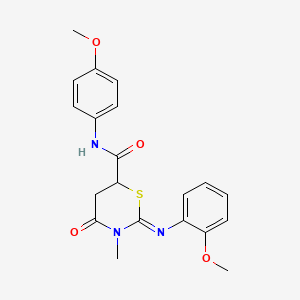
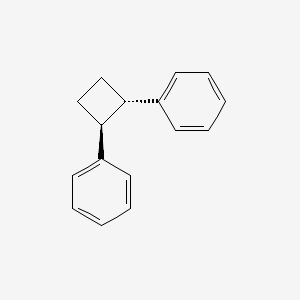
![N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-({5-[(phenylamino)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B13821740.png)
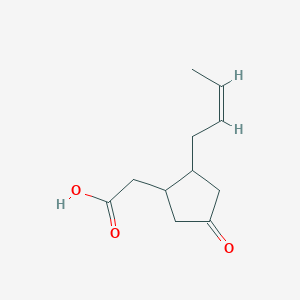
![(4Z)-4-[7-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]-4,4a,5,6-tetrahydro-3H-naphthalen-2-ylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B13821746.png)

